![molecular formula C14H20BFO4S B2402650 1,3,2-二氧杂硼烷,2-[3-氟-4-[(甲磺酰基)甲基]苯基]-4,4,5,5-四甲基- CAS No. 1351499-67-6](/img/structure/B2402650.png)

1,3,2-二氧杂硼烷,2-[3-氟-4-[(甲磺酰基)甲基]苯基]-4,4,5,5-四甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

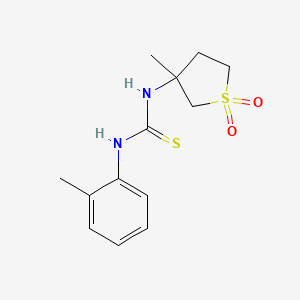

1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C14H20BFO4S and its molecular weight is 314.18. The purity is usually 95%.

BenchChem offers high-quality 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和分子结构:该化合物已通过铑催化的氢硼化反应合成,其结构通过 X 射线衍射表征。该分子在单斜空间群中结晶,没有与路易斯酸性硼原子 (Coombs 等人,2006 年) 发生明显的分子内或分子间相互作用。

晶体结构和 DFT 研究:该化合物以及类似结构已通过三步取代反应获得。通过 FTIR、1H 和 13C NMR 光谱、质谱和 X 射线衍射证实了这些结构。密度泛函理论 (DFT) 用于进一步的分子结构计算,揭示了 DFT 优化分子结构与 X 射线衍射确定的晶体结构的一致性 (Huang 等人,2021 年)。

合成和与亚胺的反应:该化合物还用于亚胺的烯丙基硼化反应的合成,展示了其在各种有机合成过程中的潜在用途 (Sugiura 等人,2006 年)。

聚合物合成应用:该化合物已用于聚(3-己基噻吩)等聚合物的精密合成,通过催化剂转移铃木-宫浦偶联聚合。这展示了其在促进具有特定分子量分布和规整性的聚合物合成中的作用 (Yokozawa 等人,2011 年)。

含硼芪类衍生物的合成:合成了一系列新颖的 4,4,5,5-四甲基-2-(4-取代苯乙烯基苯基)-1,3,2-二氧杂硼烷衍生物,突出了该化合物在生成含硼衍生物以用于新材料合成和治疗开发中的潜在应用 (Das 等人,2015 年)。

作用机制

Target of Action

The compound, also known as 1,3,2-Dioxaborolane, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the halide. In the transmetalation step, the organoboron compound (our compound of interest) transfers the organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of complex organic compounds . The products of this reaction can be involved in various biochemical pathways, depending on their structure.

Result of Action

The primary result of the compound’s action in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in a polar solvent . The choice of base and solvent can significantly affect the yield and selectivity of the reaction . Furthermore, the reaction is typically performed under mild conditions, which helps to preserve the functional group tolerance .

属性

IUPAC Name |

2-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4S/c1-13(2)14(3,4)20-15(19-13)11-7-6-10(12(16)8-11)9-21(5,17)18/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQJXELCMSDSMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CS(=O)(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2402567.png)

![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2402569.png)

![6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2402576.png)

![(2R)-2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2402580.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)

![Methyl 2-[4-(2,2,2-trifluoroethoxy)phenyl]acetate](/img/structure/B2402589.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)